molecular formula C22H30N4O2 B2962978 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide CAS No. 899956-72-0

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B2962978
CAS No.: 899956-72-0
M. Wt: 382.508
InChI Key: WNFACUNZUPVOKU-UHFFFAOYSA-N
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Description

This compound features an ethanediamide (oxamide) core, substituted with two key groups:

  • A 2,3-dimethylphenyl moiety attached to one amide nitrogen.
  • A dimethylaminoethyl chain at the adjacent amide nitrogen, further substituted with a 4-(dimethylamino)phenyl group.

Its synthesis likely involves amide coupling reagents such as HBTU, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-15-8-7-9-19(16(15)2)24-22(28)21(27)23-14-20(26(5)6)17-10-12-18(13-11-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFACUNZUPVOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenylamine with 4-(dimethylamino)benzaldehyde under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural and functional differences:

Compound Name Core Structure Key Substituents Functional Groups Applications References
Target Compound Ethanediamide 2,3-dimethylphenyl, dimethylaminoethyl Amide, tertiary amines Drug design, agrochemicals (hypothetical)
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline Schiff base 4-dimethylaminophenyl, 2,3-dimethylphenyl Imine, tertiary amine Antimicrobial agents, coordination chemistry
2-chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide Acetamide 2,3-dimethylphenyl, isopropyl Chloroacetamide Herbicide (e.g., metazachlor analogs)
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Acetonitrile Dimethylamino, dinitrophenyl Nitrile, tertiary amine Optoelectronics, theoretical studies
Key Observations:
  • Ethanediamide vs. Acetamide: The target’s ethanediamide core provides two amide bonds, enabling stronger hydrogen bonding compared to mono-amide acetamides. This may enhance solubility in polar solvents and binding affinity in biological systems.
  • Tertiary Amines: The dimethylamino groups in the target compound and Schiff base () improve lipid solubility, facilitating membrane permeability in drug candidates .

Physicochemical and Electronic Properties

  • Dipole Moments : The target’s multiple amine and amide groups likely result in a high dipole moment (>5 D), comparable to N-substituted maleimides studied via DFT .
  • Stability : Ethanediamides are more hydrolytically stable than Schiff bases, which are prone to imine bond cleavage under acidic conditions .
  • Charge Distribution: Quantum chemical studies (e.g., ) predict electron-rich regions at dimethylamino groups and electron-deficient zones at amide carbonyls, enabling π-π stacking or charge-transfer interactions .

Biological Activity

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide, often referred to by its chemical structure, is a compound of interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H34N4
  • Molecular Weight : 418.57 g/mol
  • CAS Number : 141059-79-2

The compound features two dimethylamino groups attached to a phenyl ring and an ethanediamide backbone, which may contribute to its biological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Modulation : The dimethylamino groups are known to interact with various receptors, potentially enhancing neurotransmitter activity.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of co-administered drugs.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has shown promise in inhibiting cell proliferation in breast cancer models.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antidepressant-like Effects : Animal studies have suggested that this compound may exhibit antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduces viability in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective concentration ranges for therapeutic potential.
    Cell LineIC50 (µM)
    MCF-715.3
    HeLa12.8
    A54920.5
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

In Vivo Studies

  • Animal Models : In vivo studies using murine models have shown that administration of the compound leads to a significant reduction in tumor size compared to control groups.
    • Tumor volume reduction was observed at doses of 10 mg/kg body weight administered bi-weekly.
  • Behavioral Studies : Behavioral assays indicated that the compound may improve depressive-like behaviors in rodents subjected to stress paradigms.

Safety and Toxicology

Toxicological assessments indicate a relatively favorable safety profile at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential toxicity at higher concentrations.

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